molecular formula C11H20O2 B13274146 2-(Oxan-4-yl)cyclohexan-1-ol

2-(Oxan-4-yl)cyclohexan-1-ol

Cat. No.: B13274146
M. Wt: 184.27 g/mol
InChI Key: GQSXCDAJYINAQJ-UHFFFAOYSA-N
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Description

2-(Oxan-4-yl)cyclohexan-1-ol is an organic compound with the molecular formula C11H20O2 It is a cyclohexanol derivative where the hydroxyl group is attached to the first carbon of the cyclohexane ring, and an oxan-4-yl group is attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with oxan-4-ylmethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate oxan-4-ylmethyl cyclohexanone, which is subsequently reduced to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The starting materials are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Oxan-4-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The oxan-4-yl group can also interact with hydrophobic regions of proteins and other macromolecules, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxan-4-yl)cyclohexan-1-ol is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a hydroxyl group and an oxan-4-yl group makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-(oxan-4-yl)cyclohexan-1-ol

InChI

InChI=1S/C11H20O2/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h9-12H,1-8H2

InChI Key

GQSXCDAJYINAQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2CCOCC2)O

Origin of Product

United States

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